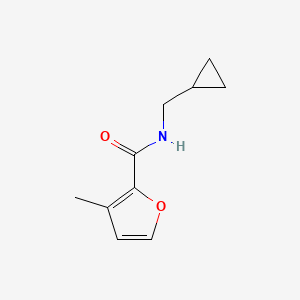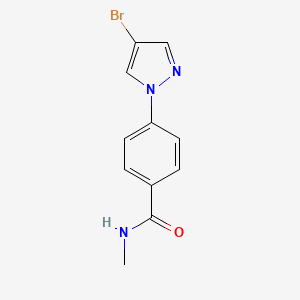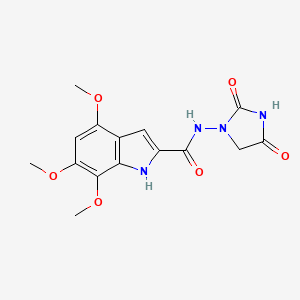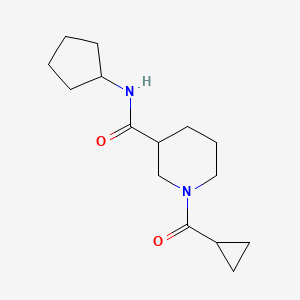
N-(cyclopropylmethyl)-3-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-3-methylfuran-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to have potential as an anti-cancer agent, particularly in the treatment of solid tumors.
Mechanism of Action
N-(cyclopropylmethyl)-3-methylfuran-2-carboxamide acts as a selective inhibitor of RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to the disruption of ribosome biogenesis and subsequent cell death.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-3-methylfuran-2-carboxamide has been shown to have a number of biochemical and physiological effects on cancer cells. It inhibits ribosome biogenesis, leading to decreased protein synthesis and increased apoptosis. It also induces DNA damage, leading to cell cycle arrest and senescence.
Advantages and Limitations for Lab Experiments
One advantage of N-(cyclopropylmethyl)-3-methylfuran-2-carboxamide is its selectivity for cancer cells, which makes it a promising anti-cancer agent. However, its mechanism of action is complex and not fully understood, which may make it difficult to optimize its use. Additionally, its synthesis is complex and time-consuming, which may limit its availability for lab experiments.
Future Directions
There are several potential future directions for research on N-(cyclopropylmethyl)-3-methylfuran-2-carboxamide. One area of interest is the development of more efficient synthesis methods to increase its availability for lab experiments. Another area of research is the optimization of its use as an anti-cancer agent, including the identification of biomarkers that may predict response to treatment. Finally, there is interest in exploring its potential as a treatment for other diseases, such as viral infections.
Synthesis Methods
The synthesis of N-(cyclopropylmethyl)-3-methylfuran-2-carboxamide involves a multi-step process, beginning with the reaction of 3-methylfuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with cyclopropylmethylamine to produce the amide. The final step involves reduction of the amide with lithium aluminum hydride to yield N-(cyclopropylmethyl)-3-methylfuran-2-carboxamide.
Scientific Research Applications
N-(cyclopropylmethyl)-3-methylfuran-2-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is upregulated in many types of cancer. This leads to the disruption of ribosome biogenesis and subsequent cell death.
properties
IUPAC Name |
N-(cyclopropylmethyl)-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-5-13-9(7)10(12)11-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJZIARJMXYONT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-Ethyl-2,5-dimethylpyrrol-3-yl)-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole](/img/structure/B7526111.png)
![1-methylsulfonyl-N-[(5-methylthiophen-2-yl)methyl]piperidin-4-amine;hydrochloride](/img/structure/B7526131.png)
![Methyl 2-{ethyl[(furan-2-yl)methyl]amino}acetate](/img/structure/B7526138.png)
![3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7526139.png)

![N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7526146.png)



![N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7526180.png)
![5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7526187.png)
![N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7526201.png)
![[3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7526207.png)
![N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7526213.png)